Hydrogen peroxide--vanadium (1/1)
Description
Overview of Vanadium Speciation and Reactivity in Aqueous Media
The aqueous chemistry of vanadium is notably complex, characterized by the existence of multiple oxidation states, namely +2, +3, +4, and +5. homescience.net The speciation of vanadium in aqueous solutions is highly dependent on factors such as pH, concentration, and the presence of coordinating ligands. homescience.netacs.orgosti.gov
In acidic solutions, vanadium exists as cationic species. Vanadium(II) and (III) are present as the simple aqua ions, V²⁺(aq) and V³⁺(aq), respectively. homescience.net The most stable oxidation state in acidic and neutral solutions is +4, which exists as the blue vanadyl ion, VO²⁺(aq). homescience.net Vanadium(V) in acidic media forms oxo-cations. homescience.net As the pH increases, these cationic species undergo hydrolysis to form various polynuclear species and eventually precipitate as hydroxides. homescience.net In alkaline solutions, vanadium in the +4 and +5 oxidation states forms oxo-anions. homescience.net At very high pH, vanadium(V) exists as the colorless orthovanadate ion, VO₄³⁻(aq). homescience.net
The reactivity of these species is intrinsically linked to their oxidation state and coordination environment. Vanadium(II) is a strong reducing agent, while vanadium(V) acts as an oxidant. mdpi.com The ability of vanadium to cycle between these oxidation states is a key feature of its chemistry and is central to its catalytic activity. torvergata.it The presence of different species in solution can be influenced by the introduction of various ligands, which can stabilize specific oxidation states and modify the redox potential of the vanadium center. acs.org
Table 1: Vanadium Species in Aqueous Solution
| Oxidation State | pH Range | Dominant Species | Color |
|---|---|---|---|
| +2 | Acidic | V²⁺(aq) | Lavender |
| +3 | Acidic | V³⁺(aq) | Green |
| +4 | Acidic/Neutral | VO²⁺(aq) | Blue |
| +5 | Very Acidic | VO₂⁺(aq) | Yellow |
This table provides a simplified overview. The actual speciation can be more complex and involve various polymeric and hydrolyzed forms depending on concentration. homescience.net
Fundamental Role of Hydrogen Peroxide in Vanadium Complex Formation
Hydrogen peroxide plays a crucial role in the formation of peroxovanadium complexes. The reaction of vanadium compounds, typically in the +4 or +5 oxidation state, with hydrogen peroxide leads to the formation of stable peroxo complexes. nih.govacs.org The number of peroxo ligands that coordinate to the vanadium center is dependent on the reaction conditions, including the pH and the relative concentrations of the reactants. torvergata.it
In acidic media, the reaction of vanadate (B1173111) (V) with hydrogen peroxide can yield monoperoxo, VO(O₂)⁺, and diperoxo, VO(O₂)₂⁻, species. oaji.net The formation of these complexes is a result of the coordination of the peroxide ion to the vanadium center, often accompanied by the displacement of other ligands. oaji.net The peroxo ligand binds to the vanadium in a side-on fashion (η²), forming a stable three-membered ring. umich.edu This coordination mode is a characteristic feature of peroxovanadium complexes. umich.edu
The formation of these peroxo species dramatically alters the reactivity of the vanadium center, rendering it a more potent oxidant compared to hydrogen peroxide alone. torvergata.it This enhanced oxidizing ability is central to the catalytic applications of peroxovanadium systems. torvergata.itrsc.org The stability and reactivity of the resulting peroxovanadium complexes can be further tuned by the introduction of ancillary ligands, which are other ligands coordinated to the vanadium center in addition to the peroxo and oxo groups. nih.govoup.com
Historical Development and Current Landscape of Peroxovanadium Research
The study of peroxovanadium compounds has a rich history, with early investigations focusing on their analytical applications for the detection of vanadium. The characteristic colors of these complexes in solution provided a basis for colorimetric assays. oaji.net However, it was the discovery of their biological activities and catalytic potential that propelled the field forward.
A significant milestone in peroxovanadium research was the discovery that these compounds can mimic the action of insulin (B600854). nih.gov This finding, first reported in the late 20th century, sparked immense interest in the medicinal applications of vanadium compounds. diabetesjournals.org It was found that peroxovanadium complexes are potent inhibitors of phosphotyrosine phosphatases, enzymes that play a key role in insulin signaling pathways. nih.gov This inhibitory action is believed to be responsible for their insulin-mimetic effects. nih.gov
In parallel, the catalytic applications of peroxovanadium complexes have been extensively explored. Inspired by the action of vanadium-dependent haloperoxidase enzymes found in marine algae, which catalyze the oxidation of halides by hydrogen peroxide, researchers have developed synthetic peroxovanadium complexes as functional models and catalysts for a variety of oxidation reactions. torvergata.itumich.eduetsu.edu These reactions include the oxidation of sulfides, alkenes, alcohols, and hydrocarbons, often proceeding with high selectivity and efficiency under mild conditions. torvergata.it
The current landscape of peroxovanadium research is diverse, encompassing fundamental studies on their structure and reactivity, the development of new catalytic systems for sustainable chemical synthesis, and the exploration of their therapeutic potential for diseases such as diabetes and cancer. researchgate.netnih.gov Ongoing research continues to unravel the intricate mechanisms of action of these fascinating compounds and to expand their range of applications. researchgate.netnih.gov
Structure
2D Structure
Properties
CAS No. |
185413-31-4 |
|---|---|
Molecular Formula |
H2O2V |
Molecular Weight |
84.956 g/mol |
IUPAC Name |
hydrogen peroxide;vanadium |
InChI |
InChI=1S/H2O2.V/c1-2;/h1-2H; |
InChI Key |
LIDXHIVXLMREHP-UHFFFAOYSA-N |
Canonical SMILES |
OO.[V] |
Origin of Product |
United States |
Synthetic Methodologies for Hydrogen Peroxide Vanadium Complexes
Solution-Phase Synthesis of Peroxovanadium Species
The generation of peroxovanadium species in solution is a dynamic process influenced by several factors, leading to a variety of structures with different reactivity.
Influence of pH and Reagent Concentrations on Speciation and Formation
The reaction of vanadium(V) with hydrogen peroxide in aqueous solutions is highly dependent on the pH and the concentration of the reactants. In strongly acidic media, the reaction between vanadate (B1173111) (VO₂⁺) and hydrogen peroxide leads to the formation of monoperoxo [VO(O₂)]⁺ and diperoxo [VO(O₂)]⁻ complexes. oaji.net The equilibrium between these species is governed by the following reactions:
VO₂⁺ + H₂O₂ ⇔ [VO(O₂)]⁺ + H₂O oaji.net [VO(O₂)]⁺ + H₂O₂ ⇔ [VO(O₂)]⁻ + 2H⁺ oaji.net
The speciation of vanadate itself is pH-dependent, existing in various monomeric and oligomeric forms, which in turn affects the formation of peroxovanadium complexes. mdpi.com For instance, at neutral pH, vanadate exists as H₂VO₄⁻ and HVO₄²⁻, which readily react with hydrogen peroxide. mdpi.com The stability of the resulting peroxovanadium complexes can also be influenced by pH. For example, the V(V)-EDTA complex shows significant instability at both neutral and acidic (pH=2) conditions, with a notable reduction of V(V) to V(IV) observed at lower pH over time. nih.gov
The concentration of hydrogen peroxide is another critical factor. An excess of hydrogen peroxide generally favors the formation of diperoxo and even triperoxo species. The interplay between pH and hydrogen peroxide concentration allows for the selective generation of specific peroxovanadium species in solution.
Ligand-Assisted Formation and Stabilization of Peroxovanadium Complexes
The stability and reactivity of peroxovanadium complexes can be significantly enhanced by the introduction of ancillary ligands. These ligands coordinate to the vanadium center, preventing decomposition and influencing the electronic and steric properties of the complex. A variety of ligands have been successfully employed, including those with nitrogen and oxygen donor atoms.
Commonly used ancillary ligands include 2,2'-bipyridine (B1663995) (bpy), 1,10-phenanthroline (B135089) (phen), and picolinic acid (pic). oup.com For instance, oxo-peroxo-vanadium(V) complexes with the formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄ (where R can be tert-butyl, methyl, or hydrogen) have been synthesized and characterized. nih.gov Amino acids and their derivatives have also been utilized to create stable and physiologically relevant peroxovanadium compounds. oup.comoaji.net For example, complexes with N-(4-imidazolylmethyl)-L-alanate (imala) and N-(4-imidazolylmethyl)-L-phenylalanate (imphe) have been synthesized and structurally characterized. oup.com In these complexes, the vanadium atom typically adopts a heptacoordinate, pentagonal-bipyramidal geometry, which is characteristic of monoperoxovanadium(V) compounds with a heteroligand. oup.com
The choice of ligand can also influence the catalytic activity of the resulting complex. For example, peroxovanadium complexes with certain ligands have been shown to be functional models for vanadium haloperoxidases, catalyzing the oxidation of halides. umich.edu The ligand plays a crucial role in the proposed catalytic cycle, often involving acid/base catalysis. umich.edu
Table 1: Examples of Ligands Used in the Synthesis of Peroxovanadium Complexes
| Ligand | Abbreviation | Type of Complex Formed | Reference |
|---|---|---|---|
| 2,2'-Bipyridine | bpy | Monoperoxovanadium(V) | nih.gov |
| 1,10-Phenanthroline | phen | Monoperoxovanadium(V) | oup.com |
| Picolinic acid | pic | Monoperoxovanadium(V) | oup.comnih.gov |
| N-(4-imidazolylmethyl)-L-alanate | imala | Monoperoxovanadium(V) | oup.com |
| N-(4-imidazolylmethyl)-L-phenylalanate | imphe | Monoperoxovanadium(V) | oup.com |
| L-Phenylalanine | Diperoxovanadium(V) | oaji.net | |
| Aspartic acid | Diperoxovanadium(V) | oaji.net | |
| N,N-bis(carboxymethyl)histamine | Monoperoxovanadium(V) | ||
| Hydroxyethylenediaminetriacetic acid | Hheida | Monoperoxovanadium(V) | umich.edu |
In Situ Generation of Active Peroxovanadium Species
For many catalytic applications, the active peroxovanadium species are generated in situ from a vanadium precursor and an oxidant. This approach avoids the need to isolate potentially unstable peroxovanadium complexes. Typically, vanadium(IV) or vanadium(V) complexes are reacted with hydrogen peroxide or organic peroxides to form the active catalyst. acs.orgnih.gov
An interesting method involves the use of molecular oxygen (O₂) as the oxidant. The reaction of vanadium(IV) compounds with O₂ can lead to the formation of oxo-peroxo-vanadium(V) species. nih.gov This process can be complex, sometimes involving the autoxidation of the solvent, such as tetrahydrofuran (B95107) (THF), to provide the necessary reducing equivalents for the formation of the peroxo ligand. nih.gov For example, the oxidation of [VIVO(OH)(tBu₂bpy)₂]BF₄ by O₂ in THF initially forms the dioxo-vanadium(V) species, [VV(O)₂(tBu₂bpy)₂]BF₄, which then converts to the final oxo-peroxo product, [VVO(O₂)(tBu₂bpy)₂]BF₄. nih.govcapes.gov.br The in situ generation of hydrogen peroxide itself is another strategy that has been explored to drive the formation of active peroxo species for enzymatic catalysis. nih.gov
Preparation of Crystalline Peroxovanadium Compounds
The isolation of crystalline peroxovanadium compounds is essential for their thorough characterization, including X-ray diffraction studies to determine their precise molecular structures.
Isolation of Monoperoxido-vanadium(V) Complexes
The synthesis of crystalline monoperoxido-vanadium(V) complexes often involves the careful control of reaction conditions, including pH and the stoichiometry of the reactants. A general method involves reacting a vanadium(V) source, such as vanadium pentoxide (V₂O₅), with hydrogen peroxide in the presence of a suitable stabilizing ligand.
For example, the complex [VO(O₂)(imala)(H₂O)]·2H₂O was synthesized by reacting V₂O₅ with hydrogen peroxide and the ligand N-(4-imidazolylmethyl)-L-alanate (imala). oup.com The pH of the resulting solution was adjusted to 4.3, and upon cooling, red columnar crystals were obtained. oup.com Similarly, air oxidation of vanadium(IV)-oxo-hydroxo complexes in THF has been used to prepare crystalline oxo-peroxo-vanadium(V) compounds of the formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄. nih.gov
Synthesis of Diperoxido-vanadium(V) Complexes
The formation of diperoxido-vanadium(V) complexes typically requires a higher concentration of hydrogen peroxide compared to their monoperoxo counterparts. These complexes are often synthesized by reacting a vanadium(V) salt with an excess of hydrogen peroxide in the presence of a ligand that can stabilize the [V(O₂)]⁻ core.
For instance, the reaction of vanadium pentoxide with 30% hydrogen peroxide and amino acids like L-phenylalanine or aspartic acid has been reported to yield diperoxovanadium(V) complexes. oaji.net In the case of L-phenylalanine, a reddish-brown solution is initially formed at a pH of approximately 2, which upon concentration and cooling yields a green microcrystalline product. oaji.net Similarly, using aspartic acid as the ligand at a pH of about 3 results in a wine-red solution that produces a green product upon standing overnight. oaji.net The synthesis of [VO(O₂)Hheida]⁻, a functional model for vanadium haloperoxidases, also results in a diperoxido complex with a distorted pentagonal bipyramidal structure. umich.edu
Table 2: Synthetic Details for Selected Crystalline Peroxovanadium Complexes
| Complex | Vanadium Source | Ligand | Key Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| [VO(O₂)(imala)(H₂O)]·2H₂O | V₂O₅ | N-(4-imidazolylmethyl)-L-alanate (imala) | pH adjusted to 4.3 | 66% | oup.com |
| [VO(O₂)(imphe)]·0.5H₂O | V₂O₅ | N-(4-imidazolylmethyl)-L-phenylalanate (imphe) | Similar to imala complex | 39% | oup.com |
| Vanadium(V)-L-phenylalanine complex | V₂O₅ | L-Phenylalanine | pH ~2, concentration on water bath | 1.036 g | oaji.net |
| Vanadium(V)-aspartic acid complex | V₂O₅ | Aspartic acid | pH ~3, standing overnight | 1.6579 g | oaji.net |
| [VVO(O₂)(Me₂bpy)₂]BF₄ | [VIVO(OH)(Me₂bpy)₂]BF₄ | 4,4'-dimethylbipyridine (Me₂bpy) | Air oxidation in THF | - | nih.gov |
Formation of Triperoxido-vanadium(V) Derivatives
The formation of triperoxido-vanadium(V) derivatives, particularly as tetraperoxovanadate(V) anions, represents a significant area of vanadium chemistry. These complexes are typically synthesized by reacting vanadium(V) precursors with an excess of hydrogen peroxide in an alkaline medium.
Recent research has focused on the synthesis and characterization of a series of alkali metal tetraperoxovanadate(V) hydrates, with the general formula A₃[V(O₂)₄]·nH₂O (where A can be K, Rb, or Cs). These compounds are notable for their ability to capture atmospheric carbon dioxide. The synthesis involves the reaction of vanadium pentoxide with hydrogen peroxide and the corresponding alkali metal hydroxide.
The crystal structures of these compounds reveal a pseudo-tetrahedral arrangement of the four peroxide ligands around the central vanadium(V) atom. The O-O bond lengths in these complexes are consistent with those of peroxide ligands. rsc.org
A key aspect of the chemistry of these tetraperoxovanadate(V) complexes is their reactivity with atmospheric CO₂. For instance, K₃[V(O₂)₄] reacts with CO₂ over time to form an intermediate, K₃[VO(O₂)₂CO₃]. rsc.org This transformation highlights the potential of these materials for carbon capture applications. The stability of these tetraperoxovanadate compounds is influenced by the nature of the alkali metal cation, with stability generally following the trend K > Rb > Cs. rsc.org
Table 1: Structural and Synthetic Data for Tetraperoxovanadate(V) Complexes
| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) |
| Potassium Tetraperoxovanadate(V) | K₃[V(O₂)₄] | Orthorhombic | Pnma | V-O: 1.86-1.98, O-O: 1.38-1.52 |
| Rubidium Tetraperoxovanadate(V) | Rb₃[V(O₂)₄] | Monoclinic | P12₁/n1 | Not specified in provided context |
| Cesium Tetraperoxovanadate(V) | Cs₃[V(O₂)₄]·3H₂O | Monoclinic | P12₁/n1 | Not specified in provided context |
Data sourced from research on vanadium peroxides for carbon capture. rsc.org
Synthesis of Mixed-Ligand Peroxovanadium Complexes
The synthesis of mixed-ligand peroxovanadium complexes involves the incorporation of one or more additional ligands into the coordination sphere of a peroxovanadium(V) center. These ancillary ligands can be used to tune the electronic properties, stability, and reactivity of the resulting complexes. A variety of organic molecules, including amino acids, bipyridines, and thiouracils, have been successfully employed as co-ligands.
One common synthetic approach involves the reaction of a vanadium(V) source, such as vanadium pentoxide (V₂O₅), with hydrogen peroxide in the presence of the desired organic ligand. The pH of the reaction medium is a critical parameter that often dictates the final product.
For example, mixed-ligand complexes of vanadium(V) with peroxide and amino acids like L-phenylalanine and aspartic acid have been synthesized. nih.gov In the case of L-phenylalanine, V₂O₅ is dissolved in 30% hydrogen peroxide, and this solution is then mixed with an aqueous solution of the amino acid. The resulting complex is precipitated by the addition of ethanol. nih.gov Similarly, the complex with aspartic acid is formed by reacting V₂O₅ and the amino acid in the presence of hydrogen peroxide. nih.gov
Another class of mixed-ligand complexes involves bipyridine ligands. Oxo-peroxo-vanadium(V) complexes with the formula [VVO(O₂)(4,4'-R₂bpy)₂]BF₄ (where R = tBu, Me, or H) have been prepared through the air oxidation of the corresponding vanadium(IV)-oxo-hydroxo complexes in THF. This reaction is noteworthy as the oxidation of vanadium(IV) to vanadium(V) is a one-electron process, while the reduction of dioxygen to peroxide is a two-electron process, with the solvent providing the necessary reducing equivalents.
Furthermore, novel mixed-ligand peroxovanadium(V) complexes containing 2-thiouracil (B1096) and its 6-methyl derivative have been isolated from aqueous solutions of vanadate, peroxide, and the respective thiouracil. nih.gov These complexes, formulated as [VO(O₂)(HL)] and K[VO(O₂)(L)] (where H₂L is the thiouracil), feature coordination through a nitrogen atom and the sulfur atom of the thiouracil ligand. nih.gov
Table 2: Examples of Synthesized Mixed-Ligand Peroxovanadium(V) Complexes
| Vanadium Source | Co-Ligand | Synthetic Method | Resulting Complex |
| V₂O₅ | L-phenylalanine | Reaction in aqueous H₂O₂ followed by precipitation with ethanol | Green microcrystalline product |
| V₂O₅ | Aspartic acid | Reaction in aqueous H₂O₂ with overnight stirring | Green product |
| [VIVO(OH)(4,4'-R₂bpy)₂]BF₄ | 4,4'-disubstituted bipyridine | Air oxidation in THF | [VVO(O₂)(4,4'-R₂bpy)₂]BF₄ |
| Vanadate | 2-thiouracil / 6-methyl-2-thiouracil | Reaction in aqueous solution with H₂O₂ | [VO(O₂)(HL)] and K[VO(O₂)(L)] |
This table summarizes synthetic approaches for various mixed-ligand peroxovanadium complexes. nih.govnih.gov
Nanostructured Vanadium Materials for Hydrogen Peroxide-Related Processes
Nanostructured vanadium materials have emerged as highly effective catalysts in various processes involving hydrogen peroxide. Their high surface area and unique electronic properties make them particularly suitable for applications such as electrocatalysis and biomimetic catalysis.
One area of significant interest is the use of vanadium-based nanomaterials for the electrochemical generation of hydrogen peroxide. Carbon materials, such as Vulcan XC-72R, modified with vanadium nanoparticles have shown promise as electrocatalysts. wikipedia.org These materials are typically prepared by impregnating the carbon support with a vanadium precursor, such as vanadium(III) chloride, followed by calcination. wikipedia.org The resulting materials, which often consist of vanadium pentoxide (V₂O₅) nanoparticles on the carbon surface, exhibit enhanced activity for the oxygen reduction reaction (ORR) to produce H₂O₂ compared to the unmodified carbon support. wikipedia.org The acidic nature of V₂O₅ is thought to favor the formation of hydrogen peroxide. wikipedia.org
In another application, vanadium pentoxide nanowires have been shown to mimic the activity of naturally occurring vanadium haloperoxidase enzymes. In the presence of bromide ions and hydrogen peroxide, these nanowires catalyze the oxidation of bromide to hypobromous acid (HOBr). This process leads to the formation of singlet molecular oxygen (¹O₂), a potent antibacterial agent. This biomimetic activity suggests the potential of vanadium-based nanomaterials in applications such as antifouling coatings for marine vessels.
Table 3: Nanostructured Vanadium Materials and Their H₂O₂-Related Applications
| Nanomaterial | Preparation Method | Application | Mechanism |
| Vanadium nanoparticles on carbon (V/C) | Polymeric precursor method or sol-gel method with subsequent calcination | Electrocatalytic generation of H₂O₂ | Enhanced oxygen reduction reaction on the V₂O₅/carbon surface |
| Vanadium pentoxide (V₂O₅) nanowires | Not specified in provided context | Biomimetic catalysis (vanadium haloperoxidase mimic) | Catalytic oxidation of bromide by H₂O₂ to form HOBr and subsequently ¹O₂ |
This table highlights the synthesis and application of nanostructured vanadium materials in hydrogen peroxide-related processes. wikipedia.org
Advanced Characterization and Structural Elucidation of Peroxovanadium Complexes
Single-Crystal X-ray Diffraction for Definitive Structural Determination
The data obtained from SC-XRD are fundamental for correlating the structural features of peroxovanadium complexes with their chemical and biological activities. nih.gov For instance, the exact coordination environment, including the arrangement of the peroxo and other ancillary ligands around the vanadium center, can be unambiguously established. rsc.org This information is vital for understanding reaction mechanisms, such as their catalytic activity in oxidation reactions or their role as enzyme inhibitors. nih.govresearchgate.net The accurate characterization of these structures is a critical step in designing new complexes with tailored properties. nih.gov
A 2022 study on oxoperoxovanadium(V) complexes synthesized with 5-nitro-2-furoic acid and 2,2'-bipyridine (B1663995) ligands successfully employed SC-XRD to confirm the structure of one of the complexes, revealing its distorted pentagonal-bipyramidal geometry. nih.gov Similarly, the crystal structure of (NPr₄)₂[V₂O₂(O₂)₂(α-hhip)₂]·5H₂O was elucidated using this technique, showing how the α-hydroxyhippurato ligand coordinates to the vanadium centers. researchgate.net
Vanadium's flexible coordination chemistry allows it to adopt various geometries, with coordination numbers often exceeding the common value of six. wikipedia.org In many heptacoordinate (7-coordinate) peroxovanadium complexes, a pentagonal bipyramidal geometry is observed. nih.gov This geometry consists of a central vanadium atom, with five ligands arranged in a plane (the equatorial plane) and two ligands positioned on opposite sides of this plane (the axial positions). wikipedia.org
In a typical pentagonal bipyramidal peroxovanadium complex, the equatorial plane is often occupied by one or two bidentate peroxo (O₂²⁻) ligands and other monodentate or bidentate ligands. The axial positions are commonly occupied by an oxo (=O) group and another ligand, such as a nitrogen or oxygen donor from a coordinating solvent or ancillary ligand. nih.govresearchgate.net The distortion from an ideal pentagonal bipyramidal geometry, often noted in crystal structures, arises from the different steric and electronic requirements of the various ligands bound to the vanadium center. nih.gov
The table below summarizes the coordination geometry and crystal system for a selected peroxovanadium complex as determined by single-crystal X-ray diffraction.
| Compound | Coordination Geometry | Crystal System | Space Group | Reference |
| [VO(O₂)₂(ox)(bp)] (where ox = oxine, bp = 2,2'-bipyridine) | Distorted Pentagonal-Bipyramidal | Triclinic | P-1 | nih.gov |
The peroxo ligand (O₂²⁻) typically binds to the vanadium center in a bidentate fashion, commonly referred to as the "side-on" or η² (eta-2) coordination mode. nih.gov In this arrangement, both oxygen atoms of the peroxide group are bonded to the vanadium atom, forming a three-membered V-O-O ring. nih.gov This side-on binding is a characteristic feature of peroxovanadium complexes and is crucial for their reactivity, particularly in oxygen transfer reactions. udel.edu
Single-crystal X-ray diffraction data provide precise measurements of the V-O and O-O bond lengths within this V(η²-O₂) moiety. The O-O bond length in a coordinated peroxo ligand is typically longer than in molecular oxygen (O₂) but shorter than in a single O-O bond, which is consistent with its formulation as a peroxide anion (O₂²⁻). The specific bond lengths can be influenced by the nature of the other ligands attached to the vanadium center. In one reported structure, the vanadium atom is coordinated to two oxygen atoms from the peroxo group, confirming the side-on binding mode. nih.gov
Electrochemical Properties and Redox Behavior (e.g., Cyclic Voltammetry)
The electrochemical properties of peroxovanadium complexes are critical for understanding their redox behavior and potential involvement in electron transfer reactions. Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox processes of these compounds. researchgate.netacademie-sciences.fr CV measures the current response of a chemical species to a linearly cycled potential sweep. The resulting voltammogram provides information about the redox potentials (both oxidation and reduction) and the stability of the different oxidation states of the vanadium center.
Studies on oxo-peroxo-vanadium(V) bipyridine compounds have utilized techniques like cyclic voltammetry to probe their redox chemistry. nih.gov The redox behavior of vanadium compounds is known to be complex and can be influenced by factors such as pH and the nature of the coordinating ligands. nih.gov For instance, the reduction of a V(V) complex to a V(IV) species can be observed as a cathodic peak in a cyclic voltammogram. The potential at which this occurs is a measure of how easily the complex is reduced. Conversely, an anodic peak would correspond to an oxidation process. researchgate.net
The electrochemical data are valuable for applications such as catalysis, where the regeneration of the active catalytic species may involve a redox cycle, and in the development of materials for energy storage, such as supercapacitors. nih.govrsc.org
The table below presents hypothetical electrochemical data for a peroxovanadium complex to illustrate the type of information obtained from cyclic voltammetry.
| Compound | Process | Potential (V vs. SCE) | Characteristics | Reference |
| [VO(O₂)(bpy)₂(H₂O)]⁺ (Hypothetical) | V(V) → V(IV) Reduction | -0.45 | Reversible | nih.govresearchgate.net |
| [VO(O₂)(bpy)₂(H₂O)]⁺ (Hypothetical) | Ligand-based Oxidation | +1.10 | Irreversible | nih.govresearchgate.net |
Mechanistic Investigations of Hydrogen Peroxide Vanadium Catalysis
General Principles of Oxygen Atom Transfer in Peroxovanadium Systems
The catalytic activity of vanadium in oxidation reactions with hydrogen peroxide is primarily due to the formation of high-valent peroxovanadium(V) species, which are significantly more potent oxidants than hydrogen peroxide itself. torvergata.it These V(V)-peroxo complexes generally function as electrophilic oxygen transfer agents. researchgate.netunipd.it This electrophilicity dictates their reactivity, causing them to preferentially attack nucleophilic functional groups. researchgate.net The chemoselectivity in these oxidations can be exceptionally high. researchgate.net
The process enhances the reactivity of peroxides through the formation of an intermediate whose specific nature depends on the peroxide and the vanadium precursor used. torvergata.itresearchgate.net While the dominant mechanism involves electrophilic attack, a radical-based oxidative reactivity has also been identified, particularly in the oxidation of alkanes and aromatic compounds. researchgate.netunipd.it Conversely, there is a lack of clear evidence for nucleophilic reactivity from vanadium peroxo complexes. researchgate.net Computational studies have provided significant support for the proposed reaction pathways in many of these oxidation reactions. torvergata.it The reactivity of these peroxo compounds can be correlated with spectroscopic data, such as the peroxo O–O stretching frequency and the peroxide-to-metal charge transfer absorption wavelength. nih.gov
Halide Oxidation Mechanisms and Vanadium Haloperoxidase Mimicry
A significant area of research has focused on developing functional mimics of vanadium-dependent haloperoxidases (VHPOs), enzymes that catalyze the oxidation of halides by hydrogen peroxide. torvergata.it These enzymes are crucial in the biosynthesis of a vast number of halogenated natural products. torvergata.it Model systems using oxoperoxovanadium(V) complexes have been instrumental in understanding the chemical mechanisms at play, including halide oxidation, organic substrate halogenation, and the disproportionation of hydrogen peroxide. udel.edu
The catalytic cycle in VHPO and its mimics is understood to proceed without any change in the vanadium(V) oxidation state, which functions as a Lewis acid to activate the bound peroxide. udel.edunih.gov
The generally accepted catalytic cycle involves several key steps:
Peroxide Binding: The cycle initiates with the coordination of hydrogen peroxide to the vanadate(V) center of the enzyme or model complex. nih.govnih.gov In the enzyme, this step requires the deprotonation of a key histidine residue. nih.gov This forms a peroxovanadium(V) species, often with a side-on bound peroxide in a distorted pentagonal bipyramidal or a distorted square pyramidal geometry. udel.edunih.gov
Halide Attack: The activated peroxo-complex then reacts with a halide ion (X⁻). nih.govresearchgate.net
Formation of Halogenating Intermediate: The halide is oxidized by the peroxo group, leading to the formation of a hypohalous acid (HOX) intermediate. nih.govresearchgate.net This is a two-electron oxidation of the halide. udel.edu
Substrate Halogenation or Release: The generated hypohalide can then be released from the active site to halogenate an organic substrate in the solution. nih.gov Alternatively, evidence suggests that for some enzymes, the substrate binds in a pocket near the active site, allowing for a targeted reaction with the hypohalide intermediate before its release. acs.org In the absence of a suitable organic substrate, other reaction pathways, such as disproportionation, can occur. researchgate.net
This cycle allows for multiple turnovers, with some model complexes efficiently catalyzing peroxidative halogenation in minutes. udel.edu
Acid catalysis is a critical component in the activation of the peroxovanadium cofactor for halide oxidation. udel.edu In the absence of sufficient acid, the oxidation reaction does not proceed efficiently. udel.edu Kinetic analyses of model systems demonstrate that the reaction mechanism is first-order with respect to both the protonated peroxovanadium complex and the halide concentration. udel.edu
The activation is linked to the protonation of the peroxo ligand. udel.edu DFT studies suggest that protonation significantly enhances the oxidizing capability of the complex. udel.edu These studies have also pinpointed that the subsequent nucleophilic attack by the halide occurs at the unprotonated oxygen atom of the hydroperoxo moiety in an SN2-like process. researchgate.net
The importance of protonation is quantified by the pKa of activation. For a series of functional model complexes in acetonitrile (B52724), this value was determined to be in the range of 5.4 to 6.0. udel.edufigshare.com In the native enzyme, this protonation is thought to be facilitated by a proton-relay system involving nearby amino acid residues. nih.gov For instance, computational studies have explored the role of specific residues like Lys353, which can engage in hydrogen bonding with the peroxo group and may play a role similar to that of a proton in activating the cofactor. udel.edu
| Complex Ligand | Bromide Oxidation Rate Constant (kBr, M-1s-1) | pKa of Activation (in MeCN) |
|---|---|---|
| Hheida | 280 | 5.4 - 6.0 |
| Hbpg | 21 | 5.4 - 6.0 |
Data sourced from studies on functional VHPO model complexes, highlighting the range of reactivity based on the coordinating ligand. The rate constants for iodide oxidation are typically 5-6 times faster than for bromide. udel.edufigshare.com
The oxidation of a halide (like bromide) by the activated peroxovanadium species does not directly halogenate the organic substrate in most proposed mechanisms. Instead, it generates a more reactive, electrophilic halogenating intermediate. torvergata.it The primary species formed is believed to be the corresponding hypohalous acid, such as hypobromous acid (HOBr). researchgate.netrsc.org
This intermediate is a key player in the subsequent steps. torvergata.it
Reaction with Substrate: The generated HOBr can then react with an electron-rich organic substrate, leading to its bromination. rsc.org
Formation of Dihalogens: Alternatively, the hypohalous acid can react with another halide ion present in the solution (e.g., HOBr + Br⁻ + H⁺ → Br₂ + H₂O). The resulting dihalogen (Br₂) is also a potent electrophilic halogenating agent.
Formation of Trihalides: In the presence of excess halide ions, trihalide ions like tribromide (Br₃⁻) can also be formed (Br₂ + Br⁻ ⇌ Br₃⁻).
In the absence of a suitable organic substrate to halogenate, peroxovanadium systems can catalyze the disproportionation of hydrogen peroxide into dioxygen (O₂) and water. udel.edu This reaction is significantly accelerated by the presence of halides and is known as the halide-assisted disproportionation of hydrogen peroxide. udel.edufigshare.com
The proposed mechanism for this process involves the initial steps of the halogenation cycle:
The peroxovanadium complex oxidizes a halide ion (e.g., bromide) to form an electrophilic intermediate, such as hypobromous acid (HOBr). researchgate.net
This intermediate, instead of reacting with an organic substrate, reacts with another molecule of hydrogen peroxide. researchgate.net
This reaction results in the formation of singlet oxygen (¹O₂) and water, while regenerating the halide ion (e.g., HOBr + H₂O₂ → H₂O + H⁺ + Br⁻ + O₂). researchgate.net
This pathway represents a competing reaction to substrate halogenation and is a characteristic feature of both VHPO enzymes and their functional models. researchgate.netacs.org
Mechanisms of Organic Substrate Oxidation
Beyond halide oxidation, peroxovanadium complexes are versatile catalysts for the oxidation of a wide range of organic substrates. The mechanisms of these oxidations can vary significantly depending on the nature of the substrate.
Electrophilic Oxidation: For nucleophilic substrates such as organic sulfides, the mechanism mirrors the principles of electrophilic oxygen transfer. capes.gov.br The peroxovanadium complex acts as an electrophile, transferring an oxygen atom to the sulfur atom to form the corresponding sulfoxide (B87167). capes.gov.br This type of reaction is also observed in the enantioselective oxidation of α-hydroxyketones and α-hydroxyesters. rsc.org
Radical Oxidation: For less nucleophilic substrates like alkanes and aromatic compounds, the oxidation is believed to proceed through a radical pathway. researchgate.netrsc.org
Alkane Oxidation: The oxidation of alkanes, such as cyclohexane (B81311) and adamantane (B196018), typically involves the generation of radical intermediates like RO• and ROO• to produce the corresponding alcohols and ketones. rsc.org
Aromatic Hydroxylation: The hydroxylation of benzene (B151609) is also proposed to occur via a radical mechanism. researchgate.net Studies on the decomposition of certain peroxovanadium complexes suggest that the oxidizing agent is a species formed from the one-electron reduction of the initial complex, questioning the direct involvement of the hydroxyl radical (HO•) in some systems. capes.gov.br Other studies involving vanadium oxides suggest that hydroxyl radicals can be generated through Fenton-like pathways or via surface oxygen vacancies. nih.gov
The table below summarizes the different mechanistic pathways for the oxidation of various organic substrates by peroxovanadium systems.
| Substrate Class | Example Substrate | Proposed Mechanism | Key Intermediates |
|---|---|---|---|
| Halides | Br⁻, I⁻ | Electrophilic Halogenation | V(V)-OOH, HOBr, Br₂ |
| Sulfides | p-X-benzyl phenyl sulfide (B99878) | Electrophilic Oxygen Transfer | Sulfoxide product |
| Alkanes | Cyclohexane, Adamantane | Radical Pathway | RO•, ROO• radicals |
| Aromatics | Benzene | Radical Pathway | Hydroxyl radical (•OH) or other radical species |
| α-Hydroxyketones/esters | - | Electrophilic Oxygen Transfer | Ketone product |
| Propargylic Alcohols | - | Vanadium Enolate Formation | Transient vanadium enolates |
A distinct mechanism involves the catalytic generation of vanadium enolates from propargylic or allenylic alcohols. These transient enolate intermediates can then be trapped by various electrophiles, including those used in halogenation, aldol, and Mannich reactions, to form highly substituted carbonyl compounds. nih.gov
Epoxidation of Olefins and Allylic Alcohols
Vanadium-based catalysts are widely utilized for the epoxidation of various substrates, including olefins and allylic alcohols, due to their effectiveness in transferring oxygen atoms. mdpi.comnih.gov The use of hydrogen peroxide as the terminal oxidant in these systems presents an environmentally favorable approach. Popular and well-understood catalyst structures include vanadyl acetylacetonate-based complexes, [VO(acac)₂], and oxo-vanadium(IV) complexes featuring Schiff base ligands. nih.gov These catalysts have demonstrated efficacy in the epoxidation of both simple alkenes and more complex allylic alcohols. mdpi.comnih.gov
A key feature of vanadium-catalyzed epoxidation is the high degree of stereoselectivity observed with allylic alcohols. mdpi.com The reaction typically proceeds to form the syn-diastereomer with excellent selectivity. wikipedia.org This stereocontrol is attributed to the coordination of the substrate's hydroxyl group to the vanadium center, which directs the delivery of the oxidant to the face of the double bond where the alcohol is located. This directing effect is so pronounced that in cyclic systems, the reaction rate is significantly accelerated when the hydroxyl group is in a position that facilitates this coordination, such as the pseudo-axial position. wikipedia.org While this hydrogen bonding interaction enhances stereoselectivity, it can sometimes lead to slower reaction rates compared to systems without directing groups, due to the electron-withdrawing nature of the oxygen atom which reduces the nucleophilicity of the alkene. wikipedia.org
Radical vs. Non-Radical Pathways
The mechanism of oxygen transfer from the hydrogen peroxide-vanadium system to the olefin can follow several potential pathways, which can be broadly categorized as non-radical and radical routes. nih.gov
Non-Radical Pathways: Two primary non-radical mechanisms have been proposed:
The Sharpless Pathway: This is a concerted, one-step mechanism involving a nucleophilic attack by the olefin on a peroxo-vanadium species. nih.gov This pathway does not involve the coordination of the substrate directly to the metal center. The reaction proceeds through a transition state where the peroxidic oxygen is transferred to the alkene, leading to the formation of the epoxide and regeneration of the catalyst. nih.gov
The Mimoun Pathway: In this mechanism, the substrate coordinates directly to the vanadium center. nih.gov This is followed by the formation of a vanadium-oxygen bond intermediate, which then rearranges to release the epoxide and regenerate the catalyst. nih.gov However, computational studies have indicated that the initial step of this pathway has a high activation energy, making it less likely in many systems. nih.gov
In general, V(V) peroxo species are considered electrophilic oxygen transfer agents, which favors reaction with more nucleophilic functional groups, consistent with these non-radical mechanisms. torvergata.it
Radical Pathway: This pathway involves the homolytic cleavage of a metal-peroxo oxygen bond. nih.gov It initiates with the formation of a superoxo-complex that proceeds through a biradical alkylperoxo intermediate. nih.gov A critical step is the generation of a radical cation-anion pair. nih.govresearchgate.net This route is generally considered less selective and can lead to a variety of side products, diminishing its efficiency for targeted epoxidation. nih.gov The choice of pathway can be influenced by the specific ligands and solvents used in the reaction. nih.gov
Influence of Ligands and Solvents on Chemoselectivity and Stereoselectivity
The chemical environment, dictated by the ligands attached to the vanadium center and the solvent system, plays a crucial role in determining the efficiency, chemoselectivity, and stereoselectivity of the epoxidation reaction.
Influence of Ligands: The electronic and steric properties of the ligands coordinated to the vanadium catalyst are paramount. A variety of ligands have been explored, including Schiff bases, porphyrins, and chiral hydroxamic acids. mdpi.comnih.gov
Electronic Effects: The catalytic activity has been observed to improve when ligands have a decreasing number of electron-donating groups, as this enhances the stability of the vanadyl-catalytic complexes during the oxidation process. mdpi.com
Stereoselectivity: For asymmetric epoxidation, chiral ligands are essential. Significant breakthroughs have been achieved using chiral bishydroxamic acid (BHA) ligands, which can induce high enantioselectivity in the epoxidation of allylic and homoallylic alcohols. organic-chemistry.orgorganic-chemistry.orgnih.gov These systems can achieve high yields and enantiomeric excess (ee) even at low catalyst loadings. organic-chemistry.org For instance, the epoxidation of various homoallylic alcohols using a modified BHA ligand and a vanadium catalyst resulted in excellent yields and enantioselectivities, as shown in the table below.
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| trans-4-Hexen-1-ol | (3R, 4R)-3,4-Epoxy-1-hexanol | 78 | 99 |
| cis-4-Hexen-1-ol | (3R, 4S)-3,4-Epoxy-1-hexanol | 80 | 99 |
| trans-5-Phenyl-4-penten-1-ol | (3R, 4R)-3,4-Epoxy-5-phenyl-1-pentanol | 85 | 99 |
| cis-5-Phenyl-4-penten-1-ol | (3R, 4S)-3,4-Epoxy-5-phenyl-1-pentanol | 82 | 99 |
Influence of Solvents: The choice of solvent can dramatically affect reaction outcomes.
Coordinating vs. Non-coordinating Solvents: Solvents with strong coordinating abilities can bond to the vanadium center, which may inhibit the reaction and lead to lower conversion yields. mdpi.comnih.gov In contrast, non-polar, non-coordinating solvents like chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄) have been found to be suitable for some oxovanadium-catalyzed epoxidations, particularly those proceeding via radical routes. mdpi.comnih.gov Acetonitrile is also a commonly used solvent. mdpi.com
Alternative Solvent Systems: To improve the sustainability of the process, alternative solvents have been investigated. Supercritical CO₂ (scCO₂) has been shown to be an appropriate solvent for the epoxidation of allylic alcohols, with reaction rates comparable to those in conventional organic solvents. rsc.org Water has also been used, and in some cases, it can transform a reaction that suffers from ligand-deceleration into a ligand-accelerated process. rsc.org Ionic liquids (ILs) have also been explored. For the epoxidation of cinnamyl alcohol, hydrophobic ILs like [bmim][Tf₂N] provided the best yields, comparable to the benchmark solvent toluene (B28343). researchgate.net
| Solvent | Conversion (%) | Selectivity to Epoxide (%) | Yield (%) |
|---|---|---|---|
| [bmim][Tf₂N] | 98 | 65 | 64 |
| [bmim][TfO] | 95 | 52 | 49 |
| [bmim][NO₃] | 94 | 29 | 27 |
Oxidation of Saturated and Aromatic Hydrocarbons
The hydrogen peroxide-vanadium system is a potent oxidant capable of functionalizing the C-H bonds in both saturated (aliphatic) and aromatic hydrocarbons. torvergata.it
For the oxidation of saturated alkanes, vanadium phosphorus oxide (VPO) has been identified as an effective heterogeneous catalyst. rsc.org Using hydrogen peroxide as the oxidant in acetonitrile, VPO can catalyze the oxidation of various cyclic and linear alkanes, including cyclohexane, adamantane, and n-hexane. rsc.org The mechanism is believed to involve a reversible V⁴⁺/V⁵⁺ redox cycle. rsc.org Similarly, vanadyl acetylacetonate (B107027) has been used for the partial oxidation of alkanes like cyclopentane (B165970) and cyclohexane. researchgate.net
In the realm of aromatic hydrocarbons, vanadium-based catalysts facilitate the direct hydroxylation of arenes. researchgate.net A study on the hydroxylation of benzene, toluene, and anisole (B1667542) using H₂O₂ found that a vanadyl tetraphenoxyphthalocyanine catalyst was particularly effective, showing high conversion and selectivity for the corresponding hydroxy compounds (phenols and cresols). researchgate.net Density Functional Theory (DFT) calculations suggest that the active catalyst in benzene hydroxylation is a binuclear vanadium species, highlighting the cooperative effect between two metal centers. rsc.org
Oxidation of Sulfides to Sulfoxides and Sulfones
The vanadium-catalyzed oxidation of sulfides with hydrogen peroxide is a highly efficient and chemoselective transformation fundamental to organic synthesis. torvergata.itresearchgate.netmdpi.com This method allows for the controlled oxidation of sulfides to either sulfoxides or, with further oxidation, to sulfones. researchgate.netmdpi.com
High chemoselectivity for the formation of sulfoxides can be achieved by carefully choosing the catalyst and reaction conditions. For example, a Schiff-base oxo-vanadium complex supported on magnetic nanoparticles has been shown to catalyze the selective oxidation of various sulfides to their corresponding sulfoxides in high yields at room temperature, using H₂O₂ as a green oxidant. researchgate.net A key advantage of this system is the ability to halt the oxidation at the sulfoxide stage, avoiding overoxidation to the sulfone. researchgate.net For example, with this catalyst, methyl phenyl sulfide was converted with 96.1% efficiency, yielding the corresponding sulfoxide with approximately 98% selectivity. researchgate.net
By modifying the reaction conditions, such as increasing the amount of hydrogen peroxide or extending the reaction time, the system can be tuned to favor the formation of sulfones. mdpi.comrsc.org The process is applicable to both aromatic and aliphatic sulfides. researchgate.net The proposed mechanism involves the activation of hydrogen peroxide by the catalyst, followed by an electrophilic attack of an oxygen atom on the electron-rich sulfur atom. rsc.orgnih.gov
| Substrate | Product | Time (h) | Yield (%) |
|---|---|---|---|
| Thioanisole | Methyl phenyl sulfoxide | 3 | 98 |
| Diphenyl sulfide | Diphenyl sulfoxide | 3 | 96 |
| Dibutyl sulfide | Dibutyl sulfoxide | 4 | 95 |
| Dibenzyl sulfide | Dibenzyl sulfoxide | 3 | 99 |
Hydroxylation of Alkanes and Arenes
The hydroxylation of alkanes and arenes represents a direct method for introducing a valuable hydroxyl functional group. The hydrogen peroxide-vanadium system is capable of catalyzing this transformation. This topic significantly overlaps with the oxidation of hydrocarbons (Section 4.3.2) but focuses specifically on the formation of alcohols and phenols.
For arenes, the direct hydroxylation of compounds like benzene and toluene to phenol (B47542) and cresols, respectively, has been successfully demonstrated using various vanadium catalysts with H₂O₂. researchgate.net Vanadyl tetraphenoxyphthalocyanine stands out as a particularly effective catalyst for this purpose. researchgate.net Mechanistic studies indicate that a binuclear vanadium species is likely the active catalyst, facilitating the C-H activation and hydroxylation of the aromatic ring. rsc.org
For alkanes, the reaction is believed to proceed through a radical mechanism. unine.ch Vanadium-containing polyphosphomolybdates have been used to catalyze the oxidation of alkanes like cyclooctane (B165968) and adamantane with H₂O₂. unine.chresearchgate.net The proposed mechanism involves the reaction of the V(IV) species with H₂O₂ to generate hydroxyl radicals (•OH). unine.ch These highly reactive radicals then abstract a hydrogen atom from the alkane (RH) to form an alkyl radical (R•). This radical rapidly reacts with oxygen to form an alkylperoxy radical, which is subsequently converted into an alkyl hydroperoxide (ROOH). unine.ch The alkyl hydroperoxides are the primary products, which can then decompose to form the corresponding alcohols and ketones/aldehydes. unine.ch
Oxidation of Alcohols and Phenols
Vanadium-H₂O₂ systems are also effective in the oxidation of substrates that already contain hydroxyl groups, such as alcohols and phenols. torvergata.itias.ac.in
The selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a crucial transformation in organic synthesis. ias.ac.in Vanadium-substituted heteropolyacids (HPAs) have been employed as homogeneous catalysts for this purpose, using aqueous hydrogen peroxide in acetonitrile. ias.ac.in Research has shown that the catalytic activity is highly dependent on the number of vanadium atoms within the HPA Keggin structure. ias.ac.in In the oxidation of 1-phenylethanol, the catalyst H₄PMo₁₁VO₄₀ showed the best performance compared to those with more vanadium atoms. ias.ac.in
| Catalyst | Conversion (%) at 2h | Selectivity to Acetophenone (%) |
|---|---|---|
| H₅PMo₁₀V₂O₄₀ | 32.0 | 99.0 |
| H₉PMo₆V₆O₄₀ | 32.5 | 96.0 |
| H₄PMo₁₁VO₄₀ | 48.0 | 97.9 |
The oxidation of phenols can also be achieved with this system. The mechanism often involves the decomposition of hydrogen peroxide, catalyzed by the metal complex, to generate highly reactive hydroxyl radicals (•OH). nih.gov These radicals then attack the phenol molecule, initiating the oxidation process. nih.gov
Generation of Reactive Oxygen Species (ROS)
The interaction between vanadium compounds and hydrogen peroxide is a potent source of reactive oxygen species (ROS), which are key intermediates in the catalytic oxidation processes. The generation of these highly reactive species is central to the catalytic activity of the vanadium-hydrogen peroxide system.
Formation of Hydroxyl (·OH) and Hydroperoxyl (HOO·) Radicals
The reaction of vanadium ions with hydrogen peroxide is known to generate highly reactive hydroxyl (·OH) and hydroperoxyl (HOO·) radicals. The most common mechanism involves a Fenton-like reaction, where a lower oxidation state of vanadium, typically vanadyl (V⁴⁺), reacts with H₂O₂ to produce hydroxyl radicals. tandfonline.comnih.govinterchim.fr This process is a key initiation step in many vanadium-catalyzed oxidations. interchim.fr
In systems containing a co-catalyst, such as pyrazine-2-carboxylic acid (PCA), the formation of both hydroxyl and hydroperoxyl radicals has been described. In such cases, the rate-limiting step is proposed to be the monomolecular decomposition of a peroxovanadium(V)-PCA complex, which yields a V(IV) species and a hydroperoxyl radical (HOO·). organic-chemistry.org
V⁵(PCA)(H₂O₂) → V⁴⁺(PCA) + HOO· + H⁺
The newly formed V(IV) species can then participate in a Fenton-like reaction with another molecule of hydrogen peroxide to generate a hydroxyl radical. organic-chemistry.org
V⁴⁺(PCA) + H₂O₂ → V⁵⁺(PCA) + ·OH + OH⁻
The generation of these radical species is crucial for the subsequent oxidation of various organic substrates. organic-chemistry.orgnih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Due to their extremely short lifetimes, the direct detection of hydroxyl and hydroperoxyl radicals is challenging. Electron Spin Resonance (ESR) spectroscopy, in conjunction with a technique called spin trapping, is the most definitive method for identifying these transient radical species. tandfonline.comnih.gov
In this method, a "spin trap," a diamagnetic molecule, reacts with the transient radical to form a much more stable paramagnetic radical adduct. This adduct has a longer half-life and can be readily detected by ESR, providing indirect but conclusive evidence of the initial transient radical's existence. tandfonline.cominterchim.fr A commonly used spin trap for detecting hydroxyl radicals is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). tandfonline.comnih.gov When DMPO reacts with a hydroxyl radical, it forms the DMPO-·OH adduct, which exhibits a characteristic 1:2:2:1 quartet signal in the ESR spectrum. interchim.fr
The parameters of the ESR spectrum, such as the g-value and hyperfine splitting constants (aN and aH), provide a fingerprint for the trapped radical.
| Parameter | Value | Reference |
| Spin Trap | DMPO (5,5-dimethyl-1-pyrroline N-oxide) | tandfonline.comnih.gov |
| Trapped Radical | Hydroxyl Radical (·OH) | tandfonline.comnih.gov |
| Adduct | DMPO-·OH | tandfonline.comnih.gov |
| ESR Signal | 1:2:2:1 Quartet | interchim.fr |
| Hyperfine Splitting Constants | aN = 13.47 G, aHβ = 15.31 G, aHγ1 = 0.62 G | interchim.fr |
This table presents the typical ESR parameters for the DMPO-·OH adduct formed in vanadium-hydrogen peroxide systems.
Kinetic Studies of Peroxovanadium Catalyzed Reactions
Kinetic studies are fundamental to understanding the mechanism of peroxovanadium catalyzed reactions, providing insights into reaction rates, the influence of reactant concentrations, and the catalytic cycle.
Determination of Rate Laws and Rate Constants
The rate of oxidation reactions catalyzed by the hydrogen peroxide-vanadium system is dependent on the concentrations of the substrate, the vanadium catalyst, and hydrogen peroxide. The determined rate law can vary depending on the specific reaction conditions and substrates.
For the oxidation of sulfides, a second-order reaction has been reported. nih.gov In some cases, the kinetics are observed to be first-order with respect to the sulfide, the oxidant (hydrogen peroxide), and the catalyst at lower concentrations of H₂O₂. However, at higher H₂O₂ concentrations, the reaction order can become zero-order with respect to hydrogen peroxide.
In the vanadium-catalyzed oxidation of cyclohexane using pyrazine-2-carboxylic acid (PCA) as a co-catalyst, the rate-limiting step was identified as the decomposition of a V V(PCA)(H₂O₂) complex. The effective rate constant for this specific system was determined. organic-chemistry.org
| Reaction | Rate Law Expression | Rate Constant (k_eff) | Conditions | Reference |
| Cyclohexane Oxidation | d[ROOH]/dt = k_eff[H₂O₂]₀[V]₀ | 0.44 dm³ mol⁻¹ s⁻¹ | 40 °C, in acetonitrile with PCA co-catalyst | organic-chemistry.org |
This table illustrates an example of a determined rate law and effective rate constant for a peroxovanadium catalyzed oxidation.
Michaelis-Menten Kinetics in Enzyme Mimicry
Vanadium complexes, particularly peroxovanadium species, have been extensively studied as mimics of vanadium-dependent enzymes, such as haloperoxidases. nih.govacs.org These enzymes catalyze the oxidation of halides by hydrogen peroxide. The catalytic behavior of these vanadium-based mimics can often be described by the Michaelis-Menten kinetic model, which is a hallmark of enzyme catalysis. acs.org
This model assumes the formation of a catalyst-substrate complex, which then breaks down to release the product and regenerate the catalyst. The Michaelis-Menten equation relates the initial reaction rate (v) to the substrate concentration ([S]):
v = (V_max * [S]) / (K_m + [S])
Here, V_max is the maximum reaction rate at saturating substrate concentration, and K_m (the Michaelis constant) is the substrate concentration at which the reaction rate is half of V_max. A lower K_m value indicates a higher affinity of the catalyst for the substrate. The turnover number, k_cat, represents the number of substrate molecules converted to product per catalyst molecule per unit time and is calculated as V_max / [Catalyst]. acs.org
Recent studies on a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO) have provided detailed kinetic parameters for the halogenation of various indole (B1671886) derivatives, demonstrating the applicability of Michaelis-Menten kinetics to these systems. acs.org
| Substrate | Halide | K_m (μM) | k_cat (s⁻¹) | Reference |
| Methylphenylindole | Br⁻ | 1.58 | 1.64 | acs.org |
| 2-Phenylindole | Br⁻ | 1.52 | 1.74 | acs.org |
| Methylphenylindole | Cl⁻ | Not specified | 0.68 | acs.org |
| 2-Phenylindole | Cl⁻ | Not specified | 0.63 | acs.org |
This table presents Michaelis-Menten kinetic parameters for the halogenation of indole derivatives by a vanadium-dependent chloroperoxidase, illustrating the enzyme mimicry of peroxovanadium systems.
Theoretical and Computational Chemistry of Hydrogen Peroxide Vanadium Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study vanadium peroxo complexes, providing valuable information on their geometry, reaction mechanisms, and spectroscopic properties. udel.eduacs.orgnih.gov
DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in hydrogen peroxide-vanadium complexes. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and torsion angles with a high degree of accuracy. nih.govyoutube.com For instance, in studies of tetraperoxovanadate, [V(O₂)₄]³⁻, DFT calculations have been used to determine the V-O and O-O bond lengths, which are consistent with the presence of peroxide ligands. nih.govrsc.org These calculations reveal that the peroxide ligands arrange in a pseudo-tetrahedral fashion around the vanadium(V) center. nih.govrsc.org
Computational studies on model complexes, such as those mimicking vanadium haloperoxidases, show that the geometry of the active site is well-reproduced by DFT methods. udel.edu For example, the calculated V-O bond lengths in a model of the peroxo form of vanadium chloroperoxidase are in good agreement with X-ray crystallography data. udel.edu Protonation of the peroxo group can slightly increase the O-O distance and more significantly affect the vanadium-oxygen bond length. udel.edu
Electronic structure analyses provide insights into the distribution of electrons within the molecule, which governs its reactivity. DFT calculations have been used to understand the electronic nature of various vanadium peroxide species, which are often implicated as reactive intermediates in catalytic cycles. acs.org These calculations help in understanding how ancillary ligands, which are other groups attached to the vanadium center, influence the electronic properties and, consequently, the catalytic activity of the complex. acs.org
| System | Computational Method | Calculated V-O Bond Length (Å) | Calculated O-O Bond Length (Å) | Reference |
|---|---|---|---|---|
| [V(O₂)₄]³⁻ | DFT | 1.86–1.98 | 1.38–1.52 | nih.govrsc.org |
| V(V)-peroxo-hydroxo model | DFT | V-O(peroxo) ~1.88, V-O(hydroxo) ~1.85 | ~1.47 | udel.edu |
| [VO(O₂)(pic)(OH₂)₂] | MM/Quantum | V-O(oxo) 1.59, V-O(peroxo) 1.88/1.89 | 1.46 | acs.org |
A significant application of DFT is in mapping the potential energy surfaces of chemical reactions, which helps in elucidating reaction mechanisms. researchgate.net This involves identifying reactants, intermediates, products, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation barrier and thus the rate of the reaction.
For vanadium-catalyzed oxidations, DFT studies have provided support for proposed reaction pathways. torvergata.it For example, in the oxidation of substrates by peroxo-vanadium complexes, DFT calculations have shown that protonation plays a key role in activating the complex. udel.edu The calculations can distinguish between different possible pathways, such as whether the axial or equatorial oxygen of the peroxo group is transferred to the substrate. udel.edu Studies on the oxidation of thioethers to sulfoxides have indicated that the unprotonated axial peroxo oxygen is the reactive species. udel.edu
Furthermore, DFT calculations have been used to investigate the halide-assisted disproportionation of hydrogen peroxide catalyzed by vanadium complexes, a reaction relevant to the function of vanadium haloperoxidases. udel.edu By calculating the structures and energies of intermediates and transition states, researchers can understand how the enzyme's active site facilitates these transformations. udel.eduresearchgate.net
Computational methods, particularly DFT, are also used to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. youtube.comnih.gov
NMR Chemical Shifts: Calculating the ⁵¹V NMR chemical shifts of vanadium complexes provides a sensitive probe of the electronic environment around the vanadium nucleus. acs.orgacs.org DFT calculations, often combined with molecular mechanics in QM/MM models, have been used to predict these shifts for various forms of vanadium haloperoxidases. acs.org These calculations have shown a significant upfield shift upon the formation of the peroxo form from the native enzyme, which is in qualitative agreement with experimental observations. acs.org The predicted shifts can also help to distinguish between different possible protonation states of the peroxo ligand. acs.org
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. mdpi.comyoutube.comyoutube.comrsc.org By simulating the UV-Vis spectra of vanadium peroxo complexes, researchers can assign the observed electronic transitions to specific changes in molecular orbitals. mdpi.comnih.gov For example, the characteristic bands in the UV-Vis spectra of these complexes can be assigned to charge-transfer transitions, often from the peroxide ligand to the vanadium center. The accuracy of these calculations allows for a direct comparison with experimental spectra, aiding in the identification of species in solution. mdpi.com
| Complex/System | Parameter | Computational Method | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| Vanadium Haloperoxidase (peroxo form) | ⁵¹V NMR Shift | QM/MM | Significant upfield shift from native form | Qualitative agreement | acs.org |
| 3-O-methylquercetin | λmax (UV-Vis) | TD-DFT | 356 nm | 352 nm | mdpi.com |
Molecular Docking Studies of Complex-Substrate Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of vanadium-peroxide systems, docking is used to study the interaction between a vanadium complex (acting as a catalyst or enzyme mimic) and a substrate molecule. nih.gov
These studies provide insights into the binding mode and the specific interactions, such as hydrogen bonds and stacking interactions, that stabilize the complex-substrate adduct. nih.gov For example, docking calculations have been used to understand how vanadium complexes inhibit the activity of enzymes like RNase A by binding to the active site. nih.gov In these studies, the vanadium complex is positioned within the protein's binding pocket, and the interactions with key amino acid residues are analyzed. This information is crucial for understanding the mechanism of inhibition and for the design of new, more potent inhibitors or catalysts. nih.gov
Quantum Chemical Insights into Ligand Effects on Reactivity
Quantum chemical calculations, primarily DFT, offer a deep understanding of how the ligands surrounding the vanadium center influence the reactivity of the peroxide group. torvergata.it The electronic and steric properties of these "ancillary" ligands can be systematically varied in computational models to predict their effect on catalytic activity.
Studies have shown that electron-donating or electron-withdrawing ligands can modulate the electrophilicity of the peroxo group. torvergata.it For instance, in vanadium-catalyzed oxidation reactions, the presence of more electron-rich coligands can lead to increased reactivity. torvergata.it This is because these ligands can increase the electron density on the vanadium center, which in turn affects the V-OOH or V-(O₂) moiety's ability to transfer an oxygen atom to a substrate. Computational studies can quantify these effects by analyzing changes in charge distribution, orbital energies, and reaction barriers upon ligand substitution. This predictive capability is a powerful tool for the rational design of new vanadium catalysts with tailored reactivity and selectivity for specific chemical transformations. rug.nl
Environmental Applications of Hydrogen Peroxide Vanadium Systems
Catalytic Remediation of Organic Pollutants
Vanadium compounds, in the presence of hydrogen peroxide, act as effective catalysts for the oxidation of a wide range of organic and inorganic substrates. torvergata.it This catalytic activity is central to their application in the remediation of environmental pollutants. The system's effectiveness stems from the formation of peroxovanadium species, which are significantly stronger oxidizing agents than hydrogen peroxide alone. torvergata.it
Electrochemical Advanced Oxidation Processes (EAOPs) are a class of environmentally friendly technologies designed to treat wastewater contaminated with toxic and persistent organic pollutants. researchgate.net These methods are based on the electrochemical generation of powerful oxidizing agents, most notably hydroxyl radicals (•OH), which can degrade organic compounds, often to the point of mineralization. researchgate.net
While the core of many EAOPs like the electro-Fenton process involves iron catalysts, the underlying principles can be extended to systems involving other transition metals like vanadium. researchgate.netyoutube.com In these processes, hydrogen peroxide is a key reagent. The in-situ generation of H2O2 through the reduction of oxygen at the cathode is a significant advancement in EAOPs. nawihub.org Vanadium-based systems can then utilize this H2O2 to generate reactive oxygen species for pollutant degradation. The versatility of EAOPs allows for various configurations, including the use of different electrode materials and the coupling with other processes like photoelectrocatalysis to enhance efficiency. researchgate.net
The following table provides a brief overview of common EAOPs and their fundamental principles:
| EAOP Technique | Description |
| Anodic Oxidation | Direct oxidation of pollutants at the anode surface. |
| Electro-Fenton | Generation of hydroxyl radicals in the bulk solution via the reaction of electrogenerated H₂O₂ with a catalyst (typically iron ions). researchgate.net |
| Photoelectro-Fenton | Enhancement of the electro-Fenton process with UV irradiation, which promotes the regeneration of the catalyst and generates additional hydroxyl radicals. peacta.org |
Photochemical processes, which utilize light to drive chemical reactions, are another significant area where hydrogen peroxide-vanadium systems are applied for environmental remediation.
Photocatalysis: In heterogeneous photocatalysis, a semiconductor material (the photocatalyst) absorbs light, generating electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which subsequently degrade organic pollutants. uniba.skmdpi.com Vanadium oxides are among the materials explored for photocatalytic applications due to their ability to absorb light and facilitate the generation of ROS. uniba.sk
The following table summarizes key aspects of these photochemical processes:
| Process | Key Components | Mechanism |
| Photocatalysis | Semiconductor (e.g., Vanadium Oxide), Light, Water, Oxygen | Light-induced generation of electron-hole pairs in the semiconductor, leading to the formation of reactive oxygen species that degrade pollutants. uniba.skmdpi.com |
| Photo-Fenton | Transition Metal Catalyst (e.g., Vanadium), Hydrogen Peroxide, Light (UV/Visible) | Generation of hydroxyl radicals from the reaction of the metal catalyst with hydrogen peroxide, with light enhancing the catalyst's regeneration and overall reaction rate. uniba.sknih.gov |
Sustainable Energy Production
The quest for clean and renewable energy sources has driven research into various methods of hydrogen production. Water splitting, the process of dissociating water into hydrogen and oxygen, is a particularly promising avenue.
Vanadium-based materials have emerged as potential electrocatalysts for the hydrogen evolution reaction (HER), a key half-reaction in water splitting. mdpi.com The HER involves the reduction of protons (in acidic media) or water molecules (in alkaline media) to produce hydrogen gas. mdpi.com The efficiency of this process is highly dependent on the catalyst used.
The following table outlines the basic reactions in the Hydrogen Evolution Reaction (HER) under different pH conditions:
| Medium | Reaction |
| Acidic | 2H⁺ + 2e⁻ → H₂ |
| Alkaline | 2H₂O + 2e⁻ → H₂ + 2OH⁻ |
Hydrometallurgical Processes for Metal Leaching and Recovery
Hydrometallurgy involves the use of aqueous solutions to extract metals from their ores or from waste materials. acs.org Hydrogen peroxide, as a powerful oxidizing agent, is often used in these processes to enhance the dissolution of metals.
The hydrogen peroxide-vanadium system finds application in the leaching of various metals. For instance, in the extraction of vanadium itself from industrial waste like spent catalysts or slags, a combination of an acid (such as sulfuric acid) and hydrogen peroxide can significantly improve the leaching efficiency and rate. acs.org The addition of H₂O₂ facilitates the oxidation of vanadium species, making them more soluble in the acidic leaching solution. acs.org
This approach is not limited to vanadium recovery. The strong oxidizing environment created by the H₂O₂-vanadium system can be applied to leach other valuable or hazardous metals from various solid wastes, contributing to resource recycling and waste management. acs.orgrsc.org The effectiveness of the leaching process is influenced by parameters such as acid concentration, temperature, and the dosage of hydrogen peroxide. acs.org
The following table presents data on the effect of hydrogen peroxide on vanadium extraction from roasted vanadium steel slag:
| Leaching Time (min) | Vanadium Extraction with H₂O₂ (%) | Vanadium Extraction without H₂O₂ (%) |
| 10 | 70.5 | <60 |
| 15 | 80.5 | <60 |
| 30 | 66.7 | |
| 120 | 74.2 |
Biomimetic Chemistry and Bioinorganic Modeling
Functional and Structural Models for Vanadium-Dependent Haloperoxidases (VHPOs)
Vanadium-dependent haloperoxidases (VHPOs) are enzymes that catalyze the oxidation of halides by hydrogen peroxide, playing a crucial role in the biosynthesis of halogenated natural products. udel.edu The active site of these enzymes features a vanadium(V) center, which has inspired the development of synthetic vanadium complexes as functional and structural mimics. asianpubs.orgias.ac.in
These model systems are crucial for understanding the catalytic mechanism of VHPOs, as the vanadium(V) center in the native enzyme is often difficult to study directly using conventional spectroscopic methods. udel.edu The stability of vanadium(V) complexes under aerobic conditions makes them excellent candidates for such studies. ias.ac.in The proposed catalytic cycle for VHPOs involves the coordination of hydrogen peroxide to the vanadium(V) center, which activates it for a nucleophilic attack by a halide ion. umich.edu This process does not involve redox cycling of the vanadium center, which remains in the +5 oxidation state throughout. umich.edu
Structurally, the active site of VHPOs, such as those from the seaweed Ascophyllum nodosum and the fungus Curvularia inaequalis, typically has a trigonal bipyramidal geometry around the vanadium atom. asianpubs.org Upon binding hydrogen peroxide, the geometry can change to a tetragonal pyramid. asianpubs.org Model complexes have been synthesized with various ligands, such as those with ONO and ONN donor sets, to replicate this coordination environment. asianpubs.orgresearchgate.net
A key function of VHPOs is the two-electron oxidation of halides (I⁻, Br⁻, Cl⁻) by hydrogen peroxide to produce hypohalous acids (HOX), which then act as halogenating agents for organic substrates. asianpubs.orgias.ac.in Synthetic oxoperoxovanadium(V) complexes have been shown to effectively mimic this reactivity. udel.edu For instance, dioxovanadium(V) in an acidic aqueous solution can catalyze the oxidation of bromide by hydrogen peroxide, leading to the bromination of organic substrates. udel.edu
The general reactions catalyzed by both the native enzymes and their functional mimics are:
Halide Oxidation: X⁻ + H₂O₂ + H⁺ → HOX + H₂O asianpubs.org
Halogenation of Organic Substrates: HOX + RH → RX + H₂O asianpubs.org
Researchers have demonstrated the halogenation of organic substrates like phenol (B47542) red to bromophenol blue using these model complexes. udel.edu The catalytic efficiency of these mimics allows for multiple turnovers in short periods. udel.edu Furthermore, these vanadium complexes can also catalyze the oxidation of sulfides to sulfoxides, another reaction observed with native VHPOs. asianpubs.org
The mechanism of halide oxidation by these model compounds is proposed to be first-order in both the protonated peroxovanadium complex and the halide. udel.edu Kinetic studies have determined the bimolecular rate constants for bromide and iodide oxidation, with iodide oxidation being approximately 5-6 times faster than bromide oxidation. udel.edu
The characterization of the enzyme-mimicking activity of vanadium complexes involves a combination of spectroscopic and kinetic techniques. The formation of peroxovanadium intermediates upon the addition of hydrogen peroxide can be monitored using techniques like ⁵¹V NMR spectroscopy. udel.edu
Kinetic analyses of the halide oxidation reaction catalyzed by these model complexes provide insights into the reaction mechanism. For example, the rate constants for bromide oxidation by a series of oxoperoxovanadium(V) complexes have been determined, ranging from 21 M⁻¹s⁻¹ to 280 M⁻¹s⁻¹ depending on the coordinating ligand. udel.edu The pH at which the reaction is activated has also been determined for these complexes in acetonitrile (B52724), with pKa values ranging from 5.4 to 6.0. udel.edu
The table below summarizes the kinetic data for bromide oxidation by several functional VHPO model complexes.
| Vanadium Complex Ligand | Bimolecular Rate Constant for Bromide Oxidation (M⁻¹s⁻¹) | pKa of Activation (in acetonitrile) |
| N-(2-hydroxyethyl)iminodiacetic acid (Hheida) | 280 | 5.4 - 6.0 |
| N,N-bis(2-pyridylmethyl)glycine (Hbpg) | 21 | 5.4 - 6.0 |
This data is based on findings from studies on functional models for vanadium haloperoxidase. udel.edu
Peroxidase-like Activity in Vanadium-Based Nanozymes
In recent years, certain nanomaterials have been discovered to possess enzyme-like properties, earning them the name "nanozymes". nih.gov Vanadium-based nanomaterials, particularly vanadium oxides, have emerged as promising nanozymes with significant peroxidase-like activity. nih.gov These nanozymes offer advantages over natural enzymes, including greater stability, lower cost, and ease of production. nih.gov
Vanadium pentoxide (V₂O₅) nanowires, for instance, exhibit intrinsic catalytic activity towards typical peroxidase substrates like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) in the presence of hydrogen peroxide. researchgate.net The catalytic activity of these nanozymes is dependent on factors such as pH and substrate concentration. researchgate.net Similarly, vanadium disulfide (VS₂) nanosheets have been shown to possess stable peroxidase-like activity. nih.gov
The kinetics of the oxidation reactions catalyzed by these vanadium-based nanozymes often follow the Michaelis-Menten model, similar to natural enzymes. researchgate.netnih.gov Notably, V₂O₅ nanowires have demonstrated a higher affinity for their substrates (lower Kₘ values) compared to both horseradish peroxidase (HRP) and native VHPOs, indicating their potential as highly efficient peroxidase mimics. researchgate.net
The table below presents a comparison of the kinetic parameters for V₂O₅ nanowires and other peroxidases.
| Catalyst | Substrate | Kₘ (μM) | kcat (s⁻¹) |
| V₂O₅ Nanowires | ABTS | 0.4 | 2.5 x 10³ |
| V₂O₅ Nanowires | H₂O₂ | 2.9 | - |
| Horseradish Peroxidase (HRP) | ABTS | Higher than V₂O₅ nanowires | - |
| Vanadium-Dependent Haloperoxidase (V-HPO) | ABTS | Higher than V₂O₅ nanowires | - |
This data highlights the high affinity and turnover frequency of V₂O₅ nanowires as peroxidase mimics. researchgate.net
Fundamental Interactions with Biological Macromolecules
The biological activity of vanadium compounds is intrinsically linked to their interactions with essential macromolecules like proteins and nucleic acids. mdpi.com These interactions can lead to a range of biological effects, including potential therapeutic applications and toxicity. nih.govrsc.org
Vanadium complexes have been shown to interact with calf thymus DNA (CT-DNA) through various binding modes, including intercalation. tandfonline.com This interaction can be studied using spectroscopic techniques and can lead to conformational changes in the DNA structure. tandfonline.com
Similarly, vanadium compounds can bind to proteins, with bovine serum albumin (BSA) often used as a model protein in such studies due to its structural similarity to human serum albumin. tandfonline.comnih.gov The binding of vanadium complexes to BSA can be characterized by determining binding constants and the number of binding sites. nih.gov Studies have shown that different forms of vanadium bind to BSA with varying affinities, and this binding can alter the secondary structure of the protein. nih.gov The interaction is often a static quenching process, indicating the formation of a complex between the vanadium compound and the protein. tandfonline.com
The table below shows the binding constants of different vanadium compounds with bovine serum albumin.
| Vanadium Compound | Binding Constant (K) at 298 K (L mol⁻¹) | Binding Site |
| VO(acac)₂ | 4.26 × 10⁵ | Site I |
| NaVO₃ | 9.18 × 10³ | Site I |
| VOSO₄ | 4.31 × 10² | Site I |
This data illustrates the varying affinities of different vanadium species for BSA. nih.gov
Certain vanadium complexes, particularly in the presence of an oxidizing agent like hydrogen peroxide, can induce the cleavage of DNA. nih.govnih.gov This activity is of significant interest due to its potential application in the development of anticancer agents. tandfonline.com The mechanism of DNA cleavage often involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which can then attack the deoxyribose backbone or the bases of the DNA, leading to strand scission. nih.gov
Electron spin resonance (ESR) spin trapping studies have confirmed the generation of hydroxyl radicals in reactions involving vanadyl ions and hydrogen peroxide. nih.gov The efficiency of DNA cleavage can be dependent on the specific ligands coordinated to the vanadium center and can be influenced by factors like UV irradiation. nih.govtandfonline.com Some diperoxovanadium complexes have demonstrated enhanced DNA-photocleavage activity compared to their monoperoxovanadium counterparts. tandfonline.com The cleavage can result in the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms. tandfonline.com
Selective Cleavage of Proteins by Photoactivation
The selective cleavage of peptide bonds is a challenging yet highly desirable transformation in proteomics, protein engineering, and the development of therapeutic agents. Photoactivation provides a powerful tool for controlling the timing and location of this cleavage. Vanadium complexes, particularly those involving peroxide species, have demonstrated the ability to mediate protein cleavage under irradiation with light. This process is of significant interest as it can be more specific than enzymatic digestion and less harsh than many chemical cleavage methods.
The underlying mechanism of photoactivated protein cleavage by vanadium-peroxide systems often involves the generation of highly reactive oxygen species (ROS). Upon absorption of light, the vanadium complex can enter an excited state, leading to the formation of species such as hydroxyl radicals or singlet oxygen. These ROS can then attack the protein backbone or specific amino acid side chains, ultimately resulting in peptide bond scission.
Detailed Research Findings
Research into the photoactivated cleavage of proteins by vanadium complexes has revealed site-selective cleavage in various proteins. The specificity of the cleavage is influenced by several factors, including the nature of the vanadium complex, the protein substrate, and the reaction conditions.
One of the pioneering studies in this area demonstrated the vanadate-promoted photooxidative cleavage of myosin subfragment 1 (S1). Irradiation of the S1 heavy chain in the presence of vanadate (B1173111) and MgADP resulted in cleavage at a specific serine residue, Ser-180. The proposed mechanism involves the initial photo-oxidation of the serine side chain to a serine aldehyde. A subsequent photo-irradiation event leads to the cleavage of the peptide bond. A detailed mechanistic investigation suggests the involvement of a Criegee-type rearrangement following the addition of molecular oxygen to a radical formed on the alpha-carbon of the serine residue. researchgate.net
More recent research has explored the use of well-defined vanadium-oxo clusters for selective protein modification and cleavage. A discrete hybrid vanadium-oxo cluster, [V₆O₁₃{(OCH₂)₃CCH₂OH}₂]²⁻, in the presence of ascorbate (B8700270) as a reducing agent, was shown to selectively cleave hen egg white lysozyme (B549824) (HEWL) under physiological conditions. The selectivity of the cleavage was found to be dependent on the concentration of the vanadium cluster, with lower concentrations leading to side-chain modifications and higher concentrations resulting in peptide bond cleavage. Mass spectrometry analysis identified specific cleavage sites within the HEWL protein, primarily located in the vicinity of the vanadium cluster's binding sites on the protein surface. This spatial control over ROS production is a key factor in achieving site-selectivity.
While much of the research on the photocleavage activity of vanadium-peroxo complexes has focused on DNA, the principles are transferable to proteins. Studies on various vanadium(V)-peroxo complexes have shown that they can produce singlet oxygen upon photolysis. nih.gov This highly reactive species is a likely candidate for mediating the observed protein cleavage in systems where it is generated.
The table below summarizes key findings from studies on the selective cleavage of proteins mediated by photoactivated vanadium species.
| Protein | Vanadium Species | Reagents | Cleavage Site(s) | Proposed Mechanism |
| Myosin Subfragment 1 (S1) | Orthovanadate (Vᵢ) | MgADP, UV light | Ser-180 | Photo-oxidation to serine aldehyde followed by a Criegee-type rearrangement. researchgate.net |
| Hen Egg White Lysozyme (HEWL) | [V₆O₁₃{(OCH₂)₃CCH₂OH}₂]²⁻ | Ascorbate, light | Multiple sites including between Thr47-Asn48, Trp62-Trp63, and Ile98-Val99 | Site-specific generation of reactive oxygen species (ROS) near the cluster binding sites. |
It is important to note that while the term "Hydrogen peroxide--vanadium (1/1)" suggests a specific stoichiometric complex, in practice, the active species in these reactions are often formed in situ from a vanadium source and hydrogen peroxide. The exact nature of the catalytically active vanadium-peroxo species can be complex and dependent on pH and the concentrations of the reactants.
The ability to fine-tune the reactivity of these vanadium-based systems by modifying the ligands around the vanadium center or by controlling the reaction conditions opens up exciting possibilities for the design of highly specific artificial proteases for a variety of applications in biotechnology and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
